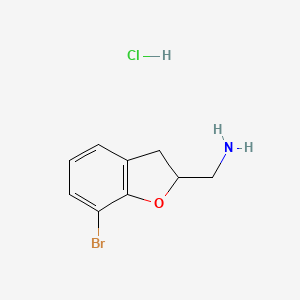![molecular formula C13H14N2O3S B3000744 Methyl 2-butyramidobenzo[d]thiazole-6-carboxylate CAS No. 864860-60-6](/img/structure/B3000744.png)
Methyl 2-butyramidobenzo[d]thiazole-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-butyramidobenzo[d]thiazole-6-carboxylate is a compound that is closely related to various thiazole derivatives, which have been the subject of recent research due to their interesting chemical and structural properties. While the specific compound is not directly studied in the provided papers, the research on similar thiazole derivatives can offer insights into its potential characteristics and behaviors.
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of thiazole-containing compounds with other chemical reagents. For instance, the synthesis of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was achieved by reacting 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . This suggests that the synthesis of Methyl 2-butyramidobenzo[d]thiazole-6-carboxylate could potentially be carried out through similar reactions involving thiazole intermediates and appropriate carboxylate-containing reagents.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often characterized by X-ray diffraction (XRD) and supported by theoretical methods such as density functional theory (DFT). For example, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate was determined using XRD, revealing a hydrogen-bonded dimer consisting of N—H⋯N interactions . Similarly, the structure of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was analyzed by XRD and DFT, showing good agreement between experimental and theoretical data . These findings indicate that the molecular structure of Methyl 2-butyramidobenzo[d]thiazole-6-carboxylate could also be elucidated using such techniques, with an expectation of hydrogen bonding playing a significant role in its crystal packing.
Chemical Reactions Analysis
The chemical reactivity of thiazole derivatives can be inferred from their molecular structure and the presence of functional groups. The research on 4-methylbenzo[d]thiazol-2-amine adducts with carboxylic acids shows a variety of hydrogen bonding interactions, including N-H⋯O and O-H⋯N bonds, which are crucial for the formation of crystalline structures . These interactions suggest that Methyl 2-butyramidobenzo[d]thiazole-6-carboxylate may also engage in similar hydrogen bonding, affecting its reactivity and the types of chemical reactions it can participate in.
Physical and Chemical Properties Analysis
The physical properties such as melting points and the chemical properties like vibrational assignments and chemical shifts can be determined experimentally and compared with theoretical predictions. For instance, the melting points of various thiazole adducts were measured, and their vibrational assignments were calculated using DFT, showing good agreement with experimental data . This implies that the physical and chemical properties of Methyl 2-butyramidobenzo[d]thiazole-6-carboxylate could be similarly analyzed, providing insights into its stability, reactivity, and potential applications.
Safety And Hazards
While specific safety and hazard information for “Methyl 2-butyramidobenzo[d]thiazole-6-carboxylate” is not available, similar compounds like “Methyl benzo[d]thiazole-6-carboxylate” have been classified with the GHS07 pictogram and carry the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
methyl 2-(butanoylamino)-1,3-benzothiazole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-3-4-11(16)15-13-14-9-6-5-8(12(17)18-2)7-10(9)19-13/h5-7H,3-4H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMZQDAOLDXREN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-butyramidobenzo[d]thiazole-6-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3,3,3-trifluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}propane-1-sulfonamide](/img/structure/B3000671.png)

![2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoline](/img/structure/B3000674.png)


![N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B3000679.png)
![5-bromo-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide](/img/structure/B3000681.png)

